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Compound of Interest

Compound Name: Clozapine N-oxide dihydrochloride

Cat. No.: B2363190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Clozapine N-oxide (CNO) dihydrochloride has become a cornerstone of modern neuroscience

research, primarily for its role as an actuator of Designer Receptors Exclusively Activated by

Designer Drugs (DREADDs). This technology allows for the precise temporal control of

neuronal activity in specifically targeted cell populations, offering unparalleled insights into the

function of neural circuits and their role in behavior and disease. This technical guide provides

an in-depth overview of CNO, its mechanism of action, critical considerations for its use, and

detailed protocols for its application in both in vitro and in vivo settings.

Introduction to CNO and the DREADD System
The DREADD system utilizes engineered G protein-coupled receptors (GPCRs) that are

unresponsive to endogenous ligands but can be selectively activated by the synthetic

compound CNO.[1][2][3] These receptors can be designed to couple to various intracellular

signaling cascades, most commonly:

Gq-DREADDs (e.g., hM3Dq): Activation leads to neuronal depolarization and increased

firing.

Gi-DREADDs (e.g., hM4Di): Activation leads to neuronal hyperpolarization and inhibition of

neurotransmitter release.[1]

Gs-DREADDs: Activation leads to an increase in intracellular cyclic AMP (cAMP).[1]
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Initially, CNO was considered a pharmacologically inert compound that directly activated these

engineered receptors.[1][3] However, recent research has revealed a more complex

mechanism of action.

The Evolving Understanding of CNO's Mechanism
of Action
A critical discovery in recent years is that CNO has poor blood-brain barrier penetration and is

subject to in vivo back-metabolism to clozapine.[2][4][5][6][7][8] Clozapine, an atypical

antipsychotic, readily crosses the blood-brain barrier and has a high affinity for DREADD

receptors.[5] It is now widely accepted that the behavioral and neuronal effects observed

following systemic CNO administration are primarily mediated by clozapine that has been

converted from CNO.[5][9] This has significant implications for experimental design and data

interpretation.

Metabolism and Pharmacokinetics
Following systemic administration, CNO is metabolized in the periphery to clozapine and N-

desmethylclozapine (NDMC), both of which are psychoactive.[1][4][10] This conversion has

been demonstrated in mice, rats, and non-human primates.[2][4][6] Furthermore, CNO itself

has been identified as a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-

brain barrier, which actively limits its entry into the central nervous system.[4][10]

The following tables summarize key quantitative data regarding the pharmacokinetics and

receptor affinities of CNO and its metabolites.

Table 1: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys (10

mg/kg, SC)

Compound Cmax (Plasma) Tmax (Plasma) Cmax (CSF) Tmax (CSF)

CNO 7 µM 45 min ~100 nM 60-120 min

Clozapine ~30 nM 120-240 min ~34 nM >120 min

NDMC ~50 nM >240 min ~43 nM >120 min
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Data synthesized from Raper et al. (2017).[4]

Table 2: DREADD Agonist Potency

Compound Receptor EC50

Clozapine hM4Di 0.42 nM

Compound 21 hM4Di 2.95 nM

CNO hM4Di 8.1 nM

Data from Jendryka et al. (2019).[11][12]

Table 3: Serum Protein Binding

Compound
Unbound Fraction in Serum (Geometric
Mean)

Clozapine 5.5%

N-desmethylclozapine 9.7%

Clozapine N-oxide 24.6%

Data from Lameh et al. (2007).[13]

Experimental Protocols
In Vitro DREADD Activation
This protocol describes the application of CNO to cultured cells expressing DREADD receptors

to assess downstream signaling or functional changes (e.g., calcium imaging or

electrophysiology).

Materials:

Clozapine N-oxide dihydrochloride powder

Sterile vehicle (e.g., deionized water, saline, or DMSO)
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Cultured cells expressing DREADD receptors

Appropriate cell culture medium

Assay-specific equipment (e.g., fluorescence microscope, electrophysiology rig)

Procedure:

CNO Stock Solution Preparation:

Dissolve CNO dihydrochloride in the chosen vehicle to create a high-concentration stock

solution (e.g., 10-100 mM). CNO dihydrochloride is water-soluble.

Sterile-filter the stock solution using a 0.22 µm syringe filter.

Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Plating:

Culture and plate DREADD-expressing cells according to standard protocols for the

specific cell line and assay.

CNO Application:

On the day of the experiment, thaw an aliquot of the CNO stock solution and dilute it in

pre-warmed cell culture medium to the final desired working concentration (typically in the

range of 1-10 µM for direct CNO activation in vitro).

Remove the existing medium from the cells and replace it with the CNO-containing

medium.

Incubation and Analysis:

Incubate the cells for the desired period (e.g., 15-30 minutes) to allow for receptor

activation and downstream effects.

Proceed with the planned analysis (e.g., measure changes in intracellular calcium,

neuronal firing, or gene expression).
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In Vivo Administration of CNO
This protocol outlines the systemic administration of CNO to animals expressing DREADDs in

specific neuronal populations.

Materials:

Clozapine N-oxide dihydrochloride powder

Sterile vehicle (e.g., 0.9% saline or DMSO)

Animal model with virally or transgenically expressed DREADDs

Syringes and needles appropriate for the chosen route of administration (e.g.,

intraperitoneal, subcutaneous)

Procedure:

CNO Solution Preparation:

Dissolve CNO dihydrochloride in the chosen vehicle. For intraperitoneal (i.p.) or

subcutaneous (s.c.) injections, sterile saline is a common choice. Some studies have used

a small percentage of DMSO to aid solubility, though the dihydrochloride salt has improved

water solubility.[14]

Prepare the solution fresh on the day of the experiment.

The typical dose range for mice and rats is 1-10 mg/kg.[6][8][11][12] It is highly

recommended to use the lowest effective dose to minimize off-target effects.[6][8]

Animal Preparation and Injection:

Handle animals according to approved institutional animal care and use committee

(IACUC) protocols.

Weigh the animal to calculate the precise volume of CNO solution to inject.

Administer CNO via the chosen route (e.g., i.p. or s.c.).
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Behavioral or Physiological Monitoring:

The onset of CNO's effects is typically observed within 15-30 minutes post-injection.[11]

[12]

Conduct behavioral testing or physiological monitoring during the peak expected effect

window.

Crucial Control Groups:

Control 1 (Vehicle Control): DREADD-expressing animals injected with the vehicle only.

Control 2 (CNO in Wild-Type): DREADD-negative (wild-type) animals injected with CNO.

This is a critical control to account for any behavioral or physiological effects of CNO or its

metabolites (clozapine, NDMC) that are independent of DREADD activation.[6][8]

Visualizing Key Processes and Pathways
The following diagrams illustrate the core concepts of CNO-DREADD technology.
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Caption: Gq-DREADD signaling pathway activated by clozapine.
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Experimental Workflow

1. Prepare CNO
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Caption: In vivo experimental workflow for CNO administration.
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Caption: CNO metabolism, brain entry, and potential effects.

Critical Considerations and Best Practices
Back-Metabolism and Off-Target Effects: Given that clozapine is the primary DREADD

actuator in vivo, researchers must consider its known affinities for various endogenous

receptors (e.g., dopaminergic, serotonergic, adrenergic).[7] These off-target effects can

confound experimental results.[6] Therefore, the inclusion of DREADD-negative animals

receiving CNO is an essential control.[6][8]

Dose-Response: Use the lowest effective dose of CNO to minimize the production of

clozapine and NDMC, thereby reducing the likelihood of off-target effects.[6][8] A thorough
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dose-response study is recommended for any new behavioral paradigm.

Alternative Actuators: The field is actively developing novel DREADD actuators with

improved pharmacokinetic profiles, such as Compound 21 (Cmpd-21), which shows better

brain penetration and does not metabolize to clozapine.[11][12]

Interpretation of Results: When interpreting data from experiments using CNO, it is crucial to

acknowledge that the observed effects are likely mediated by clozapine. This is particularly

important when comparing results to studies that may have assumed CNO as the direct,

inert actuator.[5]

Conclusion
Clozapine N-oxide dihydrochloride, in conjunction with the DREADD system, remains a

powerful and widely used tool for the functional dissection of neural circuits. However, a

contemporary understanding of its pharmacokinetics and mechanism of action—specifically its

back-metabolism to clozapine—is paramount for rigorous experimental design and accurate

data interpretation. By employing appropriate controls, using minimal effective doses, and

considering the off-target effects of clozapine, researchers can continue to leverage this

technology to advance our understanding of the brain in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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